molecular formula C26H20N2O8 B11985805 [3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11985805
M. Wt: 488.4 g/mol
InChI Key: TUTCJSKFPJMUCA-UHFFFAOYSA-N
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Description

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenone core, a nitrophenyl group, and a phenylmethoxycarbonylamino propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the coupling of the phenylmethoxycarbonylamino propanoate moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The chromenone core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The chromenone core can also bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate
  • [3-(4-aminophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate
  • [3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C26H20N2O8

Molecular Weight

488.4 g/mol

IUPAC Name

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H20N2O8/c1-16(27-26(31)35-14-17-5-3-2-4-6-17)25(30)36-20-11-12-21-23(13-20)34-15-22(24(21)29)18-7-9-19(10-8-18)28(32)33/h2-13,15-16H,14H2,1H3,(H,27,31)

InChI Key

TUTCJSKFPJMUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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